Physicochemical Differentiation: XLogP3 and TPSA Positioning Relative to the Methyl Carbamate Analog
The ethyl carbamate moiety of the target compound confers an XLogP3 of 2.6, compared with a predicted XLogP3 of approximately 2.1–2.3 for the methyl carbamate analog (Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, MW 388.49) [1]. Both compounds share the same TPSA of 112 Ų [1]. This ΔlogP of ~0.3–0.5 units places the ethyl congener closer to the CNS drug-like sweet spot (logP 2–4 range) while maintaining the same hydrogen-bonding capacity, potentially improving passive membrane permeability without increasing efflux transporter susceptibility [2].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed) |
| Comparator Or Baseline | Methyl analog: XLogP3 ~2.1–2.3 (estimated based on MW difference of 14 Da) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 units for ethyl vs. methyl congener |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); TPSA = 112 Ų for both compounds [1] |
Why This Matters
For CNS-targeted research applications, the ethyl congener occupies a more favorable lipophilicity range than the methyl analog, which may translate to superior blood-brain barrier penetration—a critical procurement consideration when selecting among available carbamate variants.
- [1] PubChem. Ethyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. CID 16883959. Computed physicochemical properties, XLogP3, TPSA. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. (Class-level reference supporting optimal logP range for CNS penetration.) View Source
